![molecular formula C14H10N2O2 B11870130 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 1-position and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the imidazo[1,5-a]pyridine core. Subsequent functionalization at the 3-position introduces the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and pH .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the imidazo[1,5-a]pyridine core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenylimidazo[1,5-a]pyridin-3-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird hinsichtlich seines Potenzials als bioaktives Molekül mit antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Wird als Leitstruktur für die Entwicklung neuer Arzneimittel untersucht.
Industrie: Wird bei der Herstellung von organischen Leuchtdioden (OLEDs) und anderen optoelektronischen Bauelementen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-Phenylimidazo[1,5-a]pyridin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und Nukleinsäuren interagieren und deren Aktivität modulieren.
Beteiligte Signalwege: Sie kann Signalwege wie den NF-κB-Signalweg beeinflussen und so zu verschiedenen biologischen Effekten führen.
Ähnliche Verbindungen:
2-Phenylimidazo[1,2-a]pyridin-3-carbonsäure: Ähnliche Struktur, jedoch anderes Positionsisomer.
Imidazo[1,5-a]pyrimidin-Derivate: Strukturelle Analoga mit einem Pyrimidinring anstelle eines Pyridinrings
Einzigartigkeit: 1-Phenylimidazo[1,5-a]pyridin-3-carbonsäure ist aufgrund ihres spezifischen Substitutionsmusters einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Ihre Fähigkeit, als vielseitiges Gerüst für weitere Funktionalisierungen zu dienen, macht sie in verschiedenen Forschungs- und Industrieanwendungen wertvoll .
Wirkmechanismus
The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-kappaB pathway, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but different positional isomer.
Imidazo[1,5-a]pyrimidine derivatives: Structural analogs with a pyrimidine ring instead of a pyridine ring
Uniqueness: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for further functionalization makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H10N2O2 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-phenylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-15-12(10-6-2-1-3-7-10)11-8-4-5-9-16(11)13/h1-9H,(H,17,18) |
InChI-Schlüssel |
UEYXKBPMEYAPSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


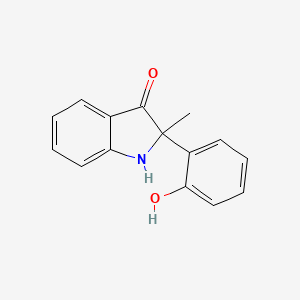
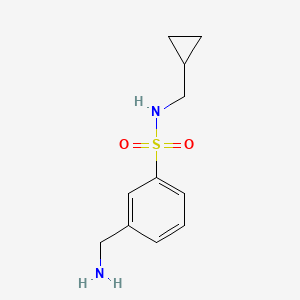
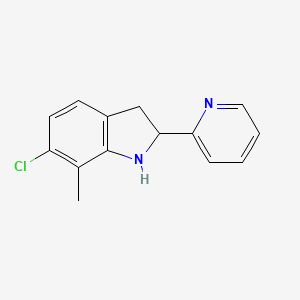

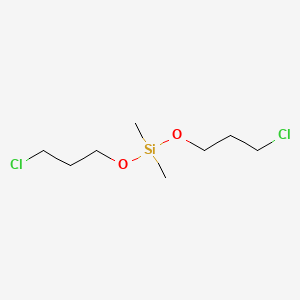

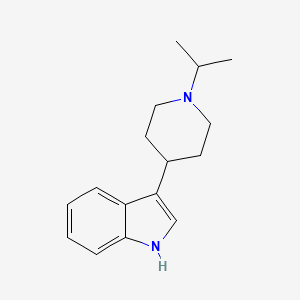
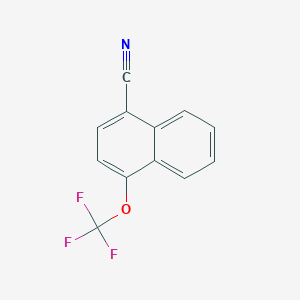


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)


![2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)
